1-Chloro-5-cyclohexylindane
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Overview
Description
1-Chloro-5-cyclohexylindane: is an organic compound with the molecular formula C15H19Cl . It belongs to the class of indanes, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of a chlorine atom and a cyclohexyl group attached to the indane structure. It has a molecular weight of 234.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-cyclohexylindane typically involves the chlorination of 5-cyclohexylindane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-cyclohexylindane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-cyclohexylindane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 5-cyclohexylindane derivatives.
Oxidation: Formation of cyclohexylindane ketones or acids.
Reduction: Formation of 5-cyclohexylindane.
Scientific Research Applications
1-Chloro-5-cyclohexylindane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-5-cyclohexylindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors or enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-5-cyclohexylindane can be compared with other similar compounds such as:
- 1-Chloro-2-cyclohexylindane
- 1-Chloro-3-cyclohexylindane
- 1-Chloro-4-cyclohexylindane
These compounds share a similar indane structure but differ in the position of the chlorine atom and the cyclohexyl group. The unique positioning in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H19Cl |
---|---|
Molecular Weight |
234.76 g/mol |
IUPAC Name |
1-chloro-5-cyclohexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H19Cl/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2 |
InChI Key |
RGUKWVHMZRNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)Cl |
Origin of Product |
United States |
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